2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its benzothiophene core, an amino group, a tert-butyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated aromatic ring. The reaction conditions often require high temperatures and the presence of a strong base or acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for the oxidation of sulfur.
Reduction: : Tin chloride (SnCl2) or iron powder in acidic conditions can be used for the reduction of nitro groups.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of aniline derivatives.
Substitution: : Formation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tert-butyl group and the chlorophenyl moiety Similar compounds might include other benzothiophene derivatives or compounds with similar functional groups
List of Similar Compounds
2-Amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-Amino-6-tert-butyl-N-(4-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-Amino-6-tert-butyl-N-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c1-19(2,3)11-4-9-14-15(10-11)24-17(21)16(14)18(23)22-13-7-5-12(20)6-8-13/h5-8,11H,4,9-10,21H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXEQXGZGALIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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